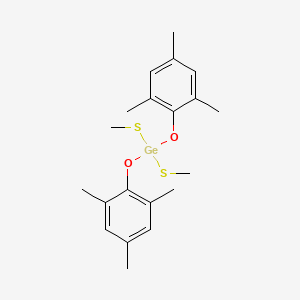
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane is a chemical compound with the molecular formula C20H28GeO2S2 It is known for its unique structure, which includes a germanium atom bonded to two methylsulfanyl groups and two 2,4,6-trimethylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenol and methylthiol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Nucleophiles such as amines, thiols, and halides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of new derivatives with different functional groups.
Reduction: Reduced forms of the compound, potentially altering the germanium center or attached groups.
Scientific Research Applications
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)germane: Similar in that it contains a germanium center but differs in the attached groups.
Bis(phenylthio)germane: Contains phenylthio groups instead of methylsulfanyl groups.
Bis(2,4,6-trimethylphenoxy)silane: Similar structure but with silicon instead of germanium.
Uniqueness
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane is unique due to its combination of methylsulfanyl and 2,4,6-trimethylphenoxy groups attached to a germanium center. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
921201-58-3 |
|---|---|
Molecular Formula |
C20H28GeO2S2 |
Molecular Weight |
437.2 g/mol |
IUPAC Name |
bis(methylsulfanyl)-bis(2,4,6-trimethylphenoxy)germane |
InChI |
InChI=1S/C20H28GeO2S2/c1-13-9-15(3)19(16(4)10-13)22-21(24-7,25-8)23-20-17(5)11-14(2)12-18(20)6/h9-12H,1-8H3 |
InChI Key |
FYOGJMVXWARIDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)O[Ge](OC2=C(C=C(C=C2C)C)C)(SC)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


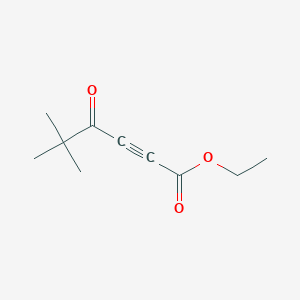
![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)
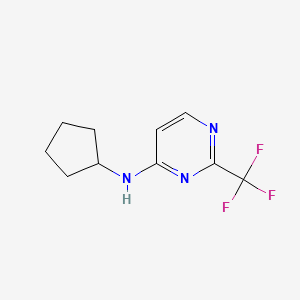
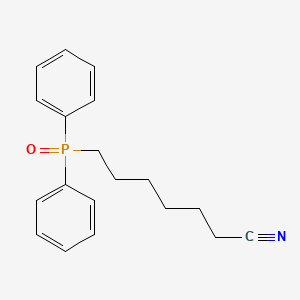
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
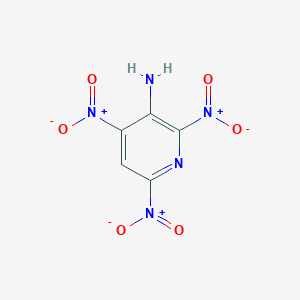
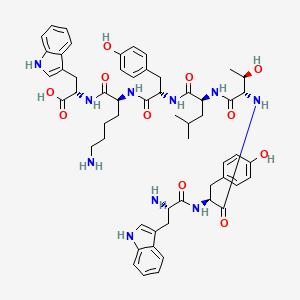
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)

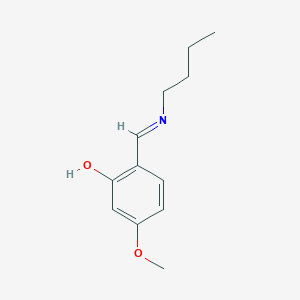
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
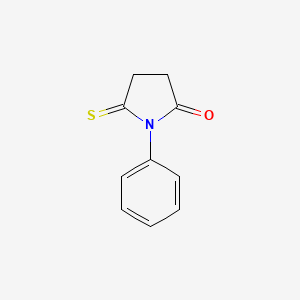
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
